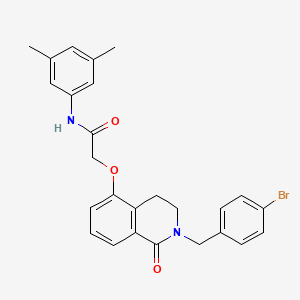![molecular formula C18H24ClN3OS B2884696 N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 1223342-21-9](/img/structure/B2884696.png)
N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Molecular Structure Analysis
The molecular structure of adamantane derivatives is unique and contributes to their stability and reactivity . For instance, 1,2-Dehydroadamantanes (adamantenes) do not occur in a free form, and can be found only as intermediates .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Substitution of these alkyl halides can be accomplished via S N 1-type substitution with a variety of carbon and heteroatom nucleophiles and by conversion to the corresponding radical by traditional methods .Wissenschaftliche Forschungsanwendungen
Antiviral and Antibacterial Applications
Research has indicated that adamantane derivatives, including those similar in structure to N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide, have shown significant promise in antiviral and antibacterial applications. The adamantyl group's bulky nature can interfere with viral replication processes or bacterial cell wall synthesis, offering a novel approach to treating infections. Aigami et al. (1975) have discussed the synthesis and antiviral activities of adamantane derivatives, highlighting their potential in combating viral diseases through novel mechanisms of action (Aigami, K., Inamoto, Y., Takaishi, N., Hattori, K., & Takatsuki, A., 1975).
Anti-Inflammatory and Antimicrobial Properties
Compounds featuring an adamantyl group have been explored for their anti-inflammatory and antimicrobial properties. The structural rigidity and hydrophobic nature of the adamantane moiety can contribute to these biological activities by disrupting microbial membranes or modulating immune responses. Kadi et al. (2007) synthesized novel adamantyl-containing compounds and evaluated their anti-inflammatory and antimicrobial activities, providing insights into their potential therapeutic applications (Kadi, A., El‐Brollosy, N. R., Al-Deeb, O., Habib, E. E., Ibrahim, T., & El-Emam, A., 2007).
Material Science and Polymer Research
The adamantyl group's unique structural characteristics make it an attractive moiety for material science and polymer research, particularly in the synthesis of high-performance polymers with enhanced thermal stability, mechanical strength, and chemical resistance. Liaw et al. (2001) explored the synthesis and characterization of adamantyl-containing polyamide-imides, revealing their potential in creating advanced materials with desirable properties for various industrial applications (Liaw, D., & Liaw, Been-Yang, 2001).
Chemotherapeutic Research
Adamantane derivatives have also been studied for their potential in chemotherapeutic applications, particularly in the design of anticancer agents. The hydrophobic nature and ability to cross biological membranes make adamantyl compounds suitable candidates for targeting cancer cells. Research by Dawson et al. (2007) into adamantyl-substituted molecules has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth, highlighting their potential in cancer therapy (Dawson, M., Xia, Zebin, Liu, Gang, Ye, Mao, Fontana, J., Farhana, L., Patel, Bhamik B, Arumugarajah, Sankari, Bhuiyan, M., Zhang, Xiao-kun, Han, Young-hoon, Stallcup, W., Fukushi, J., Mustelin, T., Tautz, L., Su, Ying, Harris, D., Waleh, N., Hobbs, P., Jong, L., Chao, W., Schiff, L., & Sani, B., 2007).
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3OS/c1-10(18-6-11-3-12(7-18)5-13(4-11)8-18)21-16(23)15-14(19)9-20-17(22-15)24-2/h9-13H,3-8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDVQJCYXHQFKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NC(=NC=C4Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

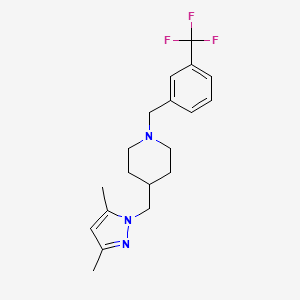
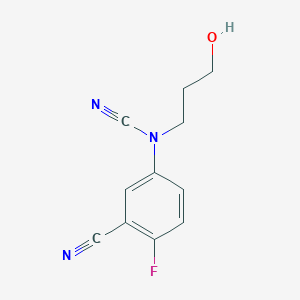
![[1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine](/img/structure/B2884616.png)
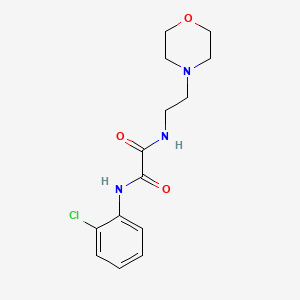
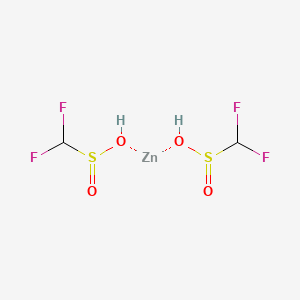
![2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2884620.png)
![1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one](/img/structure/B2884621.png)
![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)
![N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2884627.png)
![(2-Isopropyl-2-azaspiro[4.5]dec-4-yl)methanamine](/img/structure/B2884631.png)
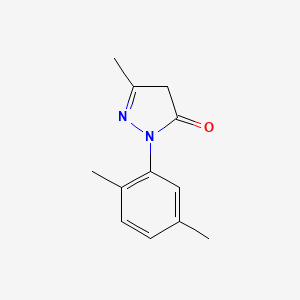
![4-[2-(Benzyloxy)phenyl]-1,3-thiazole](/img/structure/B2884633.png)
![1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine](/img/structure/B2884635.png)
